tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Description
tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate (Molecular formula: C₁₉H₂₂O₅; molecular weight: 330.38 g/mol) is a cyclopenta[c]chromene derivative characterized by a fused bicyclic system (cyclopentane and chromene rings) with a methyl group at position 6, a ketone at position 4, and a tert-butyl ester-linked acetoxy group at position 7 . Its structure combines lipophilic (tert-butyl) and electron-withdrawing (ketone) groups, which influence its physicochemical and pharmacological properties .
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
InChI |
InChI=1S/C19H22O5/c1-11-15(22-10-16(20)24-19(2,3)4)9-8-13-12-6-5-7-14(12)18(21)23-17(11)13/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
QRXHRSIAAPNXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.
Final coupling: The final step involves coupling the chromenone core with the tert-butyl ester group under specific reaction conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using scalable reaction conditions and cost-effective reagents.
Chemical Reactions Analysis
tert-Butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others, allowing for the creation of derivatives with varied properties.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in areas like anti-inflammatory and anticancer research.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Several analogues feature halogen substitutions, which alter electronic properties and steric bulk:
Key Findings :
Ester Group Variations
Variations in the ester moiety significantly impact solubility and hydrolysis kinetics:
Key Findings :
Substituent Effects on Physicochemical Properties
Substituents on the chromene core modulate lipophilicity and solubility:
*Predicted values based on structural analogs and computational models.
Biological Activity
tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate, also known as CAS 307548-86-3, is a chemical compound with potential biological activity. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C19H22O5
- Molecular Weight : 330.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been studied for its potential roles in various biological contexts, including:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against several cancer cell lines.
- Antiviral Properties : Some studies suggest that related compounds may possess antiviral activity.
Antitumor Activity
A study focusing on the synthesis and evaluation of coumarin derivatives, including those similar to this compound, demonstrated significant antitumor activity. The data indicated that these compounds could inhibit cell proliferation through various mechanisms:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Coumarin Derivative A | HeLa | 15.5 | Induction of apoptosis |
| Coumarin Derivative B | MCF7 | 20.0 | Cell cycle arrest |
| tert-butyl derivative | A549 | 18.3 | Inhibition of angiogenesis |
The IC50 values suggest that the tert-butyl derivative exhibits moderate potency against lung cancer cells (A549), indicating its potential as an antitumor agent .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell survival and proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of coumarin derivatives, highlighting the following findings:
- Synthesis and Characterization : The synthesis process involves various organic reactions leading to the formation of structurally diverse derivatives.
- Biological Evaluation : In vitro assays reveal significant cytotoxicity against several cancer cell lines, supporting further investigation into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
